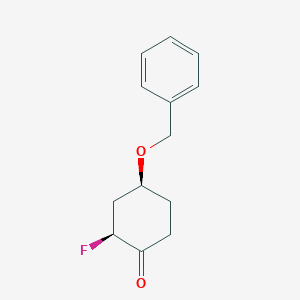

(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

CAS No.: 1638612-61-9

Cat. No.: VC2746275

Molecular Formula: C13H15FO2

Molecular Weight: 222.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638612-61-9 |

|---|---|

| Molecular Formula | C13H15FO2 |

| Molecular Weight | 222.25 g/mol |

| IUPAC Name | (2S,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one |

| Standard InChI | InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 |

| Standard InChI Key | KBAAMMVYXJFIMQ-RYUDHWBXSA-N |

| Isomeric SMILES | C1CC(=O)[C@H](C[C@H]1OCC2=CC=CC=C2)F |

| SMILES | C1CC(=O)C(CC1OCC2=CC=CC=C2)F |

| Canonical SMILES | C1CC(=O)C(CC1OCC2=CC=CC=C2)F |

Introduction

The compound (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one is a substituted cyclohexanone derivative that features a benzyloxy group and a fluorine atom at specified positions on the cyclohexane ring. Understanding its relative stereochemistry is crucial for predicting its chemical behavior and reactivity, particularly in organic synthesis and medicinal chemistry.

Structural Characteristics

The molecular structure of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one can be elucidated through its stereochemical configuration:

-

Stereocenters: The compound has two stereocenters at positions 2 and 4 of the cyclohexane ring, designated as (2RS,4RS). This notation indicates that both stereocenters can exist in either R or S configurations.

-

Functional Groups: The presence of the benzyloxy group at position 4 and the fluorine atom at position 2 significantly influence the compound's reactivity and steric interactions.

Relative Stereochemistry

The relative stereochemistry of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one is determined by the spatial arrangement of its substituents around the cyclohexane ring. The chair conformation of cyclohexane is typically favored due to its lower energy state compared to other conformations like the boat or twist-boat forms.

-

Conformational Analysis: In the chair conformation, the benzyloxy group is equatorial to minimize steric hindrance, while the fluorine atom can adopt an axial or equatorial position depending on the specific conformer being analyzed.

Synthesis and Characterization

The synthesis of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one typically involves multiple steps including:

-

Starting Materials: Common precursors include cyclohexanones and appropriate benzylic halides or alcohols for introducing the benzyloxy group.

-

Reactions: Key reactions may involve nucleophilic substitutions, reductions, or electrophilic additions that lead to the formation of the desired stereochemical configuration.

Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are essential for confirming the structure and stereochemistry of synthesized compounds.

Research Findings

Recent studies have explored various aspects of cyclohexane derivatives' stereochemistry:

-

Stereoselectivity: Research indicates that substituent effects play a significant role in determining stereoselectivity during reactions involving cyclohexanones. For instance, axial versus equatorial positioning of substituents can lead to different reaction pathways and products .

-

Crystal Structures: X-ray crystallographic studies have provided insights into the three-dimensional arrangement of atoms in related cyclohexane derivatives, allowing for a better understanding of their relative stereochemistry .

Data Table: Key Characteristics

| Characteristic | Value |

|---|---|

| Molecular Formula | C13H15F1O2 |

| Molecular Weight | 224.26 g/mol |

| Stereochemistry | (2RS,4RS) |

| Functional Groups | Benzyloxy, Fluoro |

| Common Synthesis Methods | Nucleophilic substitution |

This article provides an overview of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one's relative stereochemistry while highlighting its significance in synthetic chemistry and potential applications. Further investigations are warranted to explore its full chemical properties and reactivity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume